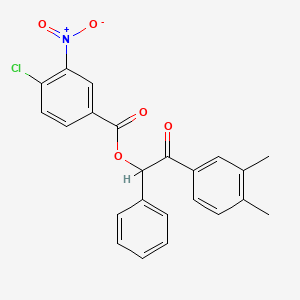![molecular formula C23H28N2O3 B4044644 4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol](/img/structure/B4044644.png)
4-{5-[3-(hydroxymethyl)-4-isopropoxyphenyl]-4-phenyl-1H-imidazol-1-yl}butan-2-ol
Übersicht
Beschreibung
The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons . Imidazoles are a key component of important biological molecules like histidine and histamine . The compound also contains a phenyl group (a variant of a benzene ring), and a butan-2-ol group, which is a four-carbon chain with a hydroxyl (alcohol) group on the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The imidazole ring in the compound can participate in various chemical reactions. For example, it can act as a nucleophile in substitution reactions or as a base in elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, its solubility can be determined experimentally, while its pKa (a measure of acidity) can be determined using spectrophotometric titration .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Ionic Liquids
The compound 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a variant related to the specified chemical structure, demonstrates the synthesis and properties of protic hydroxylic ionic liquids. These ionic liquids, characterized by two types of nitrogenous centers, exhibit variable basicity and are synthesized through the reaction of butyl glycidyl ether with 1-(3-aminopropyl)imidazole. Notably, these ionic liquids are characterized by low glass transition temperatures and high conductivity under anhydrous conditions, indicating potential applications in electrochemical systems and as solvents in organic reactions (Shevchenko et al., 2017).
Chemical Synthesis and Organic Chemistry
Another research avenue explores the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate in the synthesis of Olmesartan, a medication used to treat high blood pressure. This synthesis involves a series of reactions, including condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction, showcasing the compound's utility in pharmaceutical manufacturing and organic synthesis processes (Shen Zheng-rong, 2007).
Pharmacological Research
Research on nonpeptide angiotensin II receptor antagonists has led to the development of compounds like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole. These compounds are potent antihypertensives when administered orally, differing from earlier series that were active primarily through intravenous administration. This highlights the compound's significant impact on pharmacological research, specifically in the development of treatments for hypertension (Carini et al., 1991).
Material Science and Polymer Chemistry
The synthesis of transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts has been investigated for their potential as ethylene polymerization catalysts. These studies involve the reaction of specific imidazolium bromide derivatives with metal halides to produce metal complexes that are tested as precatalysts for ethylene polymerization, demonstrating the compound's relevance in material science and polymer chemistry (Houghton et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[5-[3-(hydroxymethyl)-4-propan-2-yloxyphenyl]-4-phenylimidazol-1-yl]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)28-21-10-9-19(13-20(21)14-26)23-22(18-7-5-4-6-8-18)24-15-25(23)12-11-17(3)27/h4-10,13,15-17,26-27H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCKXYZOXRLLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=C(N=CN2CCC(C)O)C3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


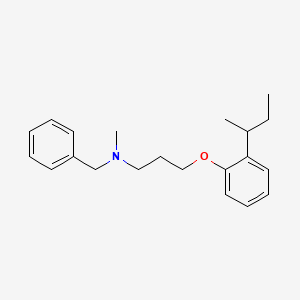
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4044570.png)
![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4044576.png)
![{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4044577.png)
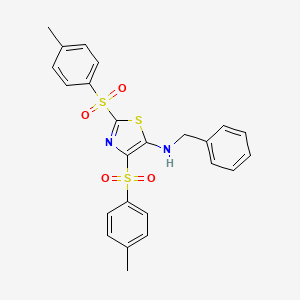
![oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]butan-2-amine](/img/structure/B4044593.png)
![4-[(4-nitrophenyl)carbamoyl]phenyl propanoate](/img/structure/B4044601.png)
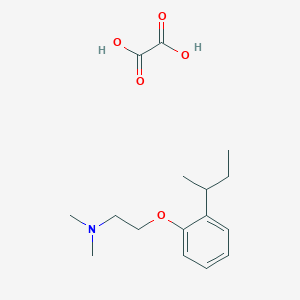
![2,6-Dimethyl-4-[4-(2-phenylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4044611.png)
![5-bromo-2-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B4044619.png)
![[2-(4-chloro-3-ethylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044627.png)
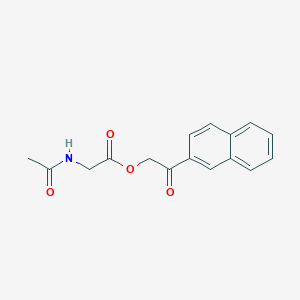
![methyl 4,5-dimethoxy-2-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B4044639.png)
